molecular formula C24H21ClFN5O3 B609519 Nedisertib CAS No. 1637542-33-6

Nedisertib

Katalognummer B609519
CAS-Nummer: 1637542-33-6
Molekulargewicht: 481.912
InChI-Schlüssel: MOWXJLUYGFNTAL-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nedisertib, also known as M3814 and MSC2490484A, is an orally available inhibitor of DNA-dependent protein kinase (DNA-PK) with potential antineoplastic and chemo/radiosensitizing activities . It is under investigation in clinical trials for the treatment of various conditions including advanced solid tumors .


Molecular Structure Analysis

The molecular formula of Nedisertib is C24H21ClFN5O3 . It is a small molecule, which allows it to easily interact with its target, DNA-PK . The molecular docking analysis indicated a high affinity between Nedisertib and ABCG2 transporter at the drug-binding cavity .


Chemical Reactions Analysis

Nedisertib has been shown to modulate the function of ABCG2, a member of the ATP-binding cassette (ABC) transporter family that is closely related to multidrug resistance (MDR) in cancer treatment . It can attenuate the efflux activity of the ABCG2 transporter, leading to increased accumulation of ABCG2 substrate drugs .


Physical And Chemical Properties Analysis

Nedisertib has a molecular weight of 481.91 . It is administered orally in the form of a capsule or tablet .

Wissenschaftliche Forschungsanwendungen

DNA-PK Inhibition and Modulating Multidrug Resistance

Nedisertib, also known as M3814, is primarily recognized as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). Its significant role is evident in phase 2 clinical trials for its ability to modulate the function of the ATP-binding cassette (ABC) transporter ABCG2, which is closely related to multidrug resistance (MDR) in cancer treatments. Nedisertib's ability to attenuate the efflux activity of ABCG2, thus increasing the accumulation of ABCG2 substrate drugs, positions it as a potential tool to overcome MDR in cancer therapies. This is further reinforced by its concentration-dependent stimulation of the ABCG2 ATPase activity, without affecting the ABCG2 protein expression or cell surface localization of ABCG2 (Wu et al., 2020).

Enhancing Chemo- and Radiotherapy Cytotoxicity

As a DNA-PK inhibitor, Nedisertib has shown potential in both antineoplastic activity and in sensitizing and enhancing the effects of chemo- and radiotherapies. By inhibiting DNA-PK, it interferes with the non-homologous end joining (NHEJ) process, preventing the repair of DNA double-strand breaks caused by ionizing radiation or chemotherapeutic treatment. This interference enhances chemo- and radiotherapy cytotoxicity, leading to increased tumor cell death, an essential aspect in the resistance of tumor cells to these therapies. This aspect of Nedisertib contributes significantly to its potential as a therapeutic agent in cancer treatment (Definitions, 2020).

Wirkmechanismus

Upon oral administration, Nedisertib binds to and inhibits the activity of DNA-PK . This inhibits the ability of tumor cells to repair damaged DNA, which may lead to a reduction in cellular proliferation of cancer cells expressing DNA-PK . DNA-PK plays a key role in repairing DNA double-strand breaks (DSBs) via the DNA nonhomologous end joining (NHEJ) pathway .

Safety and Hazards

Nedisertib is considered toxic and can be irritating to the skin and eyes . It has potential risks of serious damage to health by prolonged exposure, impaired fertility, and harm to unborn children . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Nedisertib is currently under phase 2 clinical trials for the treatment of advanced solid tumors . It has been investigated in 11 clinical trials, of which 11 are open . The diseases being investigated in Nedisertib clinical trials include malignant solid tumor, acute myeloid leukemia, and cholangiocarcinoma . The future of Nedisertib will depend on the results of these ongoing trials and subsequent regulatory approval.

Eigenschaften

IUPAC Name

(S)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWXJLUYGFNTAL-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NN=C(C=C1)[C@H](C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nedisertib

CAS RN

1637542-33-6
Record name Nedisertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637542336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nedisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16252
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PEPOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN429E725A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nedisertib
Reactant of Route 2
Reactant of Route 2
Nedisertib
Reactant of Route 3
Nedisertib
Reactant of Route 4
Nedisertib
Reactant of Route 5
Reactant of Route 5
Nedisertib
Reactant of Route 6
Nedisertib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.